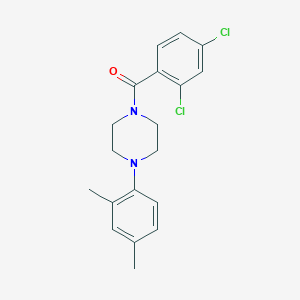![molecular formula C10H13N5O B503159 N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876897-81-3](/img/structure/B503159.png)
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-methoxybenzyl group and a methyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions. For example, sodium azide can react with methyl cyanide in the presence of a strong acid like hydrochloric acid to form 1-methyl-1H-tetrazole.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 1-methyl-1H-tetrazole with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Various reduced derivatives of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target being studied.
Comparaison Avec Des Composés Similaires
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-methoxybenzyl)thiosemicarbazide
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Comparison:
- N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a tetrazole ring. It is used in drug discovery and organic synthesis.
- N-(4-methoxybenzyl)thiosemicarbazide: Contains a thiosemicarbazide group, making it different in terms of reactivity and applications. It is used in the synthesis of metal complexes and has cytotoxic properties.
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a triazole ring and a quinoline moiety, making it structurally more complex. It is investigated for its potential in treating Alzheimer’s disease.
Propriétés
Numéro CAS |
876897-81-3 |
|---|---|
Formule moléculaire |
C10H13N5O |
Poids moléculaire |
219.24g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O/c1-15-10(12-13-14-15)11-7-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12,14) |
Clé InChI |
QMYSRGPREWTSFG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
Solubilité |
28.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)


![2,3,4-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503083.png)
![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)
![N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B503086.png)

![1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503089.png)





